3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine
CAS No.: 339008-36-5
Cat. No.: VC5149604
Molecular Formula: C12H12Cl2N4
Molecular Weight: 283.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339008-36-5 |
|---|---|
| Molecular Formula | C12H12Cl2N4 |
| Molecular Weight | 283.16 |
| IUPAC Name | 1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine |
| Standard InChI | InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3 |
| Standard InChI Key | SLQUTRCZPJLXOF-UHFFFAOYSA-N |
| SMILES | CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is C₁₂H₁₂Cl₂N₄, with a molecular weight of 283.16 g/mol. The IUPAC name is 1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine, reflecting its dichlorobenzyl and methylhydrazino substituents. The pyridazine core adopts a planar configuration, with the dichlorobenzyl group enhancing lipophilicity and the hydrazino moiety contributing to hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 339008-36-5 |
| Molecular Formula | C₁₂H₁₂Cl₂N₄ |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 1-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine |
| SMILES | CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N |
| Solubility | Not publicly available |
Synthesis and Optimization
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine typically involves a multi-step sequence starting with pyridazine ring formation. A common approach utilizes 3,6-dichloropyridazine as a precursor, which undergoes nucleophilic substitution with 2,4-dichlorobenzylamine followed by hydrazine functionalization .
Chlorination of Pyridazine
A patent by CN104447569A details the synthesis of 3,6-dichloropyridazine via reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50–80°C . Yields range from 68% to 88%, depending on reaction time and solvent choice . For example:
Functionalization Steps
Subsequent steps involve:
-
Benzylation: Reacting 3,6-dichloropyridazine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the dichlorobenzyl group.
-
Hydrazination: Treating the intermediate with methylhydrazine to replace the remaining chlorine atom at position 6, forming the methylhydrazino substituent.
Table 2: Synthetic Conditions for Key Intermediates
Physicochemical and Spectroscopic Properties
While solubility data for 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine remains unpublished, its logP value is predicted to be ~3.5 (calculated using ChemAxon), indicating moderate lipophilicity. The compound’s stability under ambient conditions is inferred from related pyridazines, which are generally stable but sensitive to strong acids/bases .
Spectroscopic Characterization
-
¹H NMR (Deuterochloroform): A singlet at 7.51 ppm corresponds to the pyridazine proton, while aromatic protons of the dichlorobenzyl group resonate between 7.2–7.6 ppm .
-
MS (ESI+): Molecular ion peak observed at m/z 283.1 [M+H]⁺.
Research Challenges and Future Directions
Key gaps include:
-
Solubility Optimization: Introducing polar groups (e.g., sulfonyl, hydroxyl) to improve aqueous solubility without compromising target binding .
-
In Vivo Pharmacokinetics: No ADMET data exists; future studies should assess metabolic stability and toxicity profiles.
-
Target Identification: High-throughput screening is needed to identify primary biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume